molecular formula C11H14N2O B13751837 2-(1-methyl-1H-benzo[d]imidazol-2-yl)propan-2-ol

2-(1-methyl-1H-benzo[d]imidazol-2-yl)propan-2-ol

Cat. No.: B13751837
M. Wt: 190.24 g/mol
InChI Key: VBGZYBQGWRDKCH-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-benzo[d]imidazol-2-yl)propan-2-ol is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields .

Preparation Methods

The synthesis of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)propan-2-ol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 1-methyl-1H-benzo[d]imidazole with propan-2-ol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(1-methyl-1H-benzo[d]imidazol-2-yl)propan-2-ol undergoes various types of chemical reactions, including:

Scientific Research Applications

2-(1-methyl-1H-benzo[d]imidazol-2-yl)propan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits various biological activities, including antibacterial, antifungal, and antiviral properties.

    Medicine: It is studied for its potential therapeutic applications, such as in the development of new drugs for treating infections and other diseases.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .

Comparison with Similar Compounds

2-(1-methyl-1H-benzo[d]imidazol-2-yl)propan-2-ol can be compared with other imidazole derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.

Biological Activity

2-(1-methyl-1H-benzo[d]imidazol-2-yl)propan-2-ol is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews various studies that investigate its biological activity, synthesizing findings from diverse sources.

Chemical Structure:

  • Molecular Formula: C10H12N2O
  • Molecular Weight: 176.22 g/mol
  • CAS Number: 2403-66-9

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including this compound.

Key Findings:

  • Antibacterial Activity:
    • The compound exhibits significant activity against a range of bacteria, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) for certain derivatives were reported as low as 3.9 µg/mL against C. albicans and M. smegmatis .
    • A molecular docking study indicated potential interactions with bacterial targets such as FtsZ proteins and pyruvate kinases, suggesting a mechanism of action that disrupts bacterial cell division .
  • Antifungal Activity:
    • The compound has shown effectiveness against fungal strains, particularly Candida albicans, with promising results in inhibiting biofilm formation, which is crucial for treatment resistance .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines.

Case Studies:

  • In Vitro Studies:
    • Compounds derived from benzimidazole structures demonstrated varying degrees of antiproliferative activity across different cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). For instance, derivatives showed IC50 values ranging from 1.2 to 5.3 µM, indicating strong cytotoxic effects .
    • The activity was attributed to the ability of these compounds to induce apoptosis in cancer cells, although further studies are required to elucidate the exact mechanisms involved .

Data Summary

The following table summarizes the biological activities observed for this compound and its derivatives:

Biological ActivityTarget Organism/Cell LineMIC/IC50 ValueReference
AntibacterialStaphylococcus aureus< 1 µg/mL
AntibacterialEscherichia coli3.9 µg/mL
AntifungalCandida albicans3.9 µg/mL
AnticancerMCF-7 (breast cancer)1.2 µM
AnticancerHCT116 (colon cancer)3.7 µM

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

2-(1-methylbenzimidazol-2-yl)propan-2-ol

InChI

InChI=1S/C11H14N2O/c1-11(2,14)10-12-8-6-4-5-7-9(8)13(10)3/h4-7,14H,1-3H3

InChI Key

VBGZYBQGWRDKCH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC2=CC=CC=C2N1C)O

Origin of Product

United States

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